molecular formula C24H20BrClN2O3 B11559723 2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

Cat. No.: B11559723
M. Wt: 499.8 g/mol
InChI Key: BCZWNTXRGCFLHE-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a bromophenoxy group, a chlorophenyl group, and a benzoxazole moiety, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Benzoxazole Moiety: This step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions to form the benzoxazole ring.

    Introduction of the Chlorophenyl Group: The benzoxazole intermediate is then subjected to a halogenation reaction to introduce the chlorine atom at the desired position.

    Coupling with Bromophenoxy Group: The chlorinated benzoxazole is then coupled with a bromophenoxy compound using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

    Formation of the Amide Bond: Finally, the resulting intermediate is reacted with a suitable amine to form the amide bond, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the amide group to an amine.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors or modulators of specific biological targets.

    Materials Science: Its unique electronic properties could be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Chemical Research: The compound can serve as a building block for synthesizing more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which 2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoxazole moiety, for example, could engage in hydrogen bonding or π-π stacking interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)-N-[2-chlorophenyl]-2-methylpropanamide
  • 2-(4-bromophenoxy)-N-[2-chloro-5-(benzoxazol-2-yl)phenyl]-2-methylpropanamide
  • 2-(4-bromophenoxy)-N-[2-chloro-5-(6-methylbenzoxazol-2-yl)phenyl]-2-ethylpropanamide

Uniqueness

The presence of the 6-methyl group on the benzoxazole ring and the specific substitution pattern on the phenyl ring distinguish 2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide from similar compounds

Properties

Molecular Formula

C24H20BrClN2O3

Molecular Weight

499.8 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide

InChI

InChI=1S/C24H20BrClN2O3/c1-14-4-11-19-21(12-14)30-22(27-19)15-5-10-18(26)20(13-15)28-23(29)24(2,3)31-17-8-6-16(25)7-9-17/h4-13H,1-3H3,(H,28,29)

InChI Key

BCZWNTXRGCFLHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)Cl)NC(=O)C(C)(C)OC4=CC=C(C=C4)Br

Origin of Product

United States

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